

PQR620: A Technical Guide to a Novel mTORC1/2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2] Developed as a brain-penetrant therapeutic agent, **PQR620** has demonstrated significant anti-proliferative activity in various cancer models and has shown promise in the treatment of neurological disorders, such as epilepsy.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **PQR620**, including detailed experimental protocols and a summary of key quantitative data.

Discovery and Rationale

PQR620 was developed from the dual PI3K/mTOR inhibitor, PQR309, with the strategic goal of enhancing selectivity for mTOR and improving blood-brain barrier penetration.[3] Computational modeling and structure-activity relationship (SAR) studies guided the chemical modifications to reduce binding to phosphoinositide 3-kinase (PI3K) while increasing affinity for mTOR.[1] This led to the synthesis of a 1,3,5-triazine derivative with a difluoromethyl group and substituted morpholino moieties, resulting in a compound with high potency and over 1000-fold selectivity for mTOR over PI3Kα.[1][4]



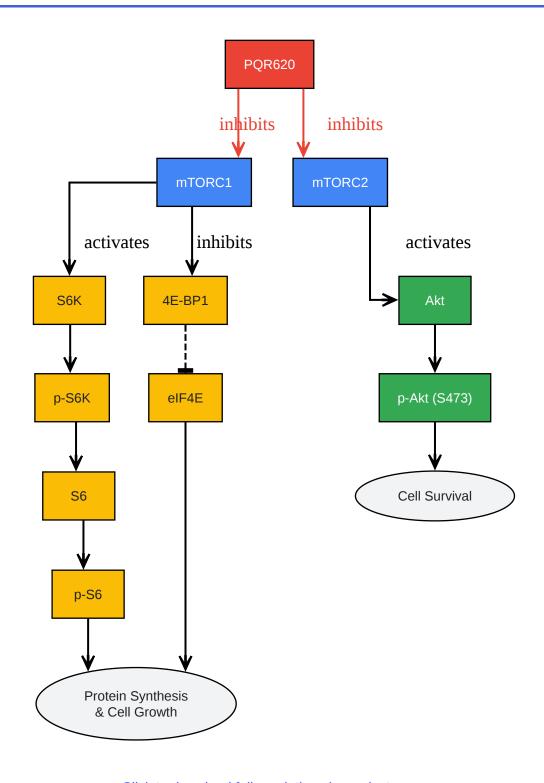
Mechanism of Action

PQR620 exerts its therapeutic effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival. By targeting both mTORC1 and mTORC2, **PQR620** provides a more comprehensive blockade of the mTOR signaling pathway compared to first-generation allosteric inhibitors like rapamycin, which primarily inhibit mTORC1.[5]

The inhibition of mTORC1 by **PQR620** leads to the dephosphorylation of its downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This, in turn, suppresses protein synthesis and cell growth. The concurrent inhibition of mTORC2 by **PQR620** prevents the phosphorylation and activation of Akt at serine 473, a critical step in the full activation of this pro-survival kinase.[5]

Signaling Pathway Diagram





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Caption: PQR620 inhibits both mTORC1 and mTORC2 signaling pathways.

Quantitative Data Summary Table 1: In Vitro Activity of PQR620



Assay Type	Target/Cell Line	Result	Reference
Biochemical Assay			
mTOR Kinase Inhibition (Ki)	mTOR	10.8 nM	[1][6]
PI3Kα Inhibition (Ki)	ΡΙ3Κα	4.2 μΜ	[6]
Cellular Assays (IC50)			
p-Akt (S473) Inhibition	A2058 melanoma	0.2 μΜ	[4]
p-S6 (S235/236) Inhibition	A2058 melanoma	0.1 μΜ	[4]
Cell Proliferation	66 cancer cell line panel (mean)	919 nM	[6]
Cell Proliferation	44 lymphoma cell line panel (median)	250 nM	[4]

Table 2: In Vivo Pharmacokinetics of PQR620 in Mice

Parameter	Value	Species	Reference
Time to Max Concentration (Tmax)	30 minutes	C57BL/6J and Sprague-Dawley	[1][2]
Half-life (t1/2)	> 5 hours	C57BL/6J and Sprague-Dawley	[1][2]
Brain:Plasma Ratio	~1.6	Mouse	[7]

Key Preclinical Studies and Experimental Protocols In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of **PQR620** against mTOR and PI3K α kinases.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) displacement assay was used.[1]



- Recombinant human mTOR or PI3Kα kinase was incubated with a fluorescently labeled ATP competitive ligand (tracer) and a lanthanide-labeled antibody.
- PQR620 was serially diluted and added to the reaction mixture.
- The ability of PQR620 to displace the tracer from the kinase active site was measured by a
 decrease in the FRET signal.
- Ki values were calculated from the dose-response curves.

Cellular Phosphorylation Assay (Western Blot)

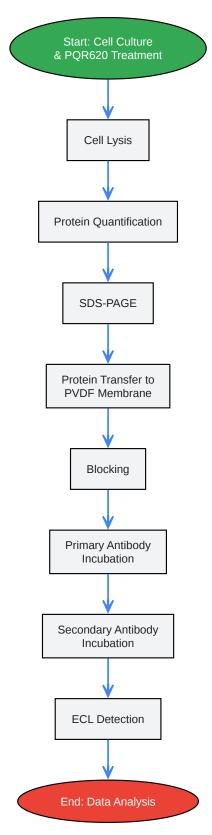
Objective: To assess the effect of **PQR620** on the phosphorylation of mTORC1 and mTORC2 downstream targets in cancer cells.

Methodology:

- Cell Culture and Treatment: A2058 melanoma cells were cultured in appropriate media and treated with varying concentrations of PQR620 for a specified time (e.g., 24 hours).
- Cell Lysis: Cells were washed with ice-cold PBS and lysed in a buffer containing 20 mM Tris-HCl (pH 8), 138 mM NaCl, 2.7 mM KCl, 5% glycerol, and 1% NP-40, supplemented with protease and phosphatase inhibitors.[1]
- Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-Akt (Ser473), Akt, p-S6 (Ser235/236), and S6, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.



Experimental Workflow: Western Blot



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Caption: A typical workflow for a Western blot experiment.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of **PQR620** in a mouse model of human cancer.

Methodology:

- Cell Implantation: OVCAR-3 ovarian carcinoma cells were subcutaneously injected into the flank of immunodeficient mice.[1]
- Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size.
- Drug Administration: PQR620 was administered orally once daily.[8]
- Tumor Volume Measurement: Tumor size was measured regularly using calipers, and tumor volume was calculated.
- Data Analysis: Tumor growth inhibition was determined by comparing the tumor volumes of the PQR620-treated group to the vehicle-treated control group.

Tuberous Sclerosis Complex (TSC) Mouse Model of Epilepsy

Objective: To assess the anti-seizure activity of **PQR620** in a genetically engineered mouse model of epilepsy.

Methodology:

- Animal Model: A Tuberous Sclerosis Complex (TSC) mouse model was utilized, which exhibits spontaneous epileptic seizures.[1][2]
- Drug Administration: **PQR620** was administered to the mice.
- Seizure Monitoring: Seizure activity was monitored and quantified.
- Data Analysis: The effect of PQR620 on seizure frequency and/or threshold was compared to baseline or a vehicle control group.[2]



Conclusion

PQR620 is a highly potent and selective dual mTORC1/mTORC2 inhibitor with excellent brain penetrance.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation and reducing seizure activity in relevant animal models.[1][2] The data presented in this technical guide support the continued development of **PQR620** as a promising therapeutic agent for the treatment of various cancers and neurological disorders characterized by mTOR pathway dysregulation.

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